Product packaging for 5-Fluoro-3-azabicyclo[3.2.1]octan-2-one(Cat. No.:CAS No. 2375273-58-6)

5-Fluoro-3-azabicyclo[3.2.1]octan-2-one

Cat. No.: B2435953
CAS No.: 2375273-58-6
M. Wt: 143.161
InChI Key: JPRWUMSYEIAVJT-UHFFFAOYSA-N
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Description

5-Fluoro-3-azabicyclo[3.2.1]octan-2-one ( 2375273-58-6) is a fluorinated, bridged bicyclic compound featuring a lactam (2-one) group. With a molecular formula of C7H10FNO and a molecular weight of 143.16 g/mol, this scaffold serves as a versatile and synthetically valuable building block in medicinal chemistry and drug discovery research . The incorporation of both a fluorine atom and a constrained bicyclic system makes it a particularly interesting precursor for the development of novel bioactive molecules. The core application of this compound lies in its role as a key synthetic intermediate for the exploration of structure-activity relationships (SAR) in pharmaceutical research. The 3-azabicyclo[3.2.1]octane skeleton is a privileged structure in medicinal chemistry, known for its ability to confer conformational rigidity and define molecular topology when interacting with biological targets. For instance, structurally similar azabicyclo[3.2.1]octane derivatives have been identified as potent, systemically available inhibitors of intracellular N-acylethanolamine-hydrolyzing acid amidase (NAAA), a promising target for managing inflammatory responses and pain . Furthermore, related tropane (8-azabicyclo[3.2.1]octane) analogues have been extensively investigated for their high affinity and selectivity for dopamine D2 and D3 receptor subtypes, which are critical targets for disorders of the central nervous system such as schizophrenia and substance abuse . Researchers can leverage this fluorinated lactam to synthesize novel ligands for such G-protein coupled receptors (GPCRs) or to develop new enzyme inhibitors, capitalizing on the potential of the fluorine atom to fine-tune properties like metabolic stability, membrane permeability, and binding affinity. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Please note that specific hazard statements and precautionary information should be consulted from the Safety Data Sheet (SDS) prior to use. Available packaging sizes and current stock information can be confirmed upon inquiry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10FNO B2435953 5-Fluoro-3-azabicyclo[3.2.1]octan-2-one CAS No. 2375273-58-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-3-azabicyclo[3.2.1]octan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10FNO/c8-7-2-1-5(3-7)6(10)9-4-7/h5H,1-4H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPRWUMSYEIAVJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1C(=O)NC2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Fluoro 3 Azabicyclo 3.2.1 Octan 2 One and Congeners

Strategies for the Construction of the Azabicyclo[3.2.1]octane Core

The fundamental challenge in synthesizing 5-Fluoro-3-azabicyclo[3.2.1]octan-2-one lies in the efficient and stereocontrolled assembly of the bicyclic lactam core. Several key strategies have emerged, including cyclization reactions, ring contractions, and multi-component reactions.

Cyclization Reactions in Bicyclic Lactam Formation

Intramolecular cyclization is a cornerstone for the formation of the azabicyclo[3.2.1]octane skeleton. rsc.org These reactions often involve the formation of a carbon-nitrogen or carbon-carbon bond to close the bicyclic ring system. A common approach begins with appropriately functionalized cyclopentane (B165970) or piperidine (B6355638) derivatives. rsc.org For instance, an intramolecular nucleophilic attack from an amine onto an electrophilic center within the same molecule can forge the bicyclic structure. rsc.org

One notable method involves the intramolecular cyclization of hydrazine (B178648) derivatives. For example, a palladium-catalyzed intramolecular cyclization of a hydrazine derivative can yield a key bicyclic intermediate, which can be further elaborated to the desired azabicyclo[3.2.1]octane core. rsc.org Another strategy employs an intramolecular epoxide ring-opening reaction. Treatment of a suitable epoxide with trifluoroacetamide, followed by removal of the trifluoroacetyl group, can furnish the azabicyclo[3.2.1]octane system. rsc.org This approach was instrumental in the total synthesis of complex alkaloids like (±)-dehydrotubifoline and (±)-akuammicine. rsc.org

Aza-Prins cyclizations represent another powerful tool for constructing azabicyclic cores. These reactions typically involve the formation of an N-acyliminium ion, which then undergoes an intramolecular cyclization cascade to form the bicyclic system, providing rapid access to indolizidine and quinolizidine (B1214090) cores, which are related to the azabicyclo[3.2.1]octane framework. acs.org

Ring Contraction Approaches to Azabicyclo[3.2.1]octanone Derivatives

Ring contraction strategies offer an alternative pathway to the azabicyclo[3.2.1]octanone core. These methods typically start with a larger ring system that is then induced to contract, often with high stereoselectivity. A documented example involves the treatment of a bicyclic 1,2-diazepinone derivative with zinc and hydrochloric acid (Zn/HCl). researchgate.netresearchgate.net This reaction proceeds via a stereoselective ring contraction to yield an azabicyclo[3.2.1]octanone derivative. researchgate.netresearchgate.netdiva-portal.org This approach highlights the utility of rearrangement reactions in accessing complex bicyclic systems from more readily available precursors.

Multi-component Reactions and Cascade Cycloadditions

Multi-component reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single synthetic operation to form a complex product, incorporating most of the atoms from the reactants. organic-chemistry.org While specific MCRs for this compound are not extensively detailed, the principles of MCRs are applicable to the synthesis of related azabicyclic structures. For instance, the Ugi reaction, a well-known MCR, can be combined with other transformations like [2+2] photochemical cycloadditions to create complex polycyclic scaffolds, such as 3-azabicyclo[4.2.0]octan-4-one derivatives, which share structural similarities. nih.gov

Cascade reactions, also known as domino reactions, provide another efficient route to the azabicyclo[3.2.1]octane core. These processes involve a series of intramolecular reactions that occur sequentially without the need for isolating intermediates. A copper-catalyzed formal [4+3] cycloaddition of 2-arylaziridines and 2-substituted cyclopentadienes has been developed to assemble the bridged azabicyclo[3.2.1]octane scaffold. figshare.comacs.org The proposed mechanism involves a cascade of a [3+2] cycloaddition, ring-opening, and an aza-Michael addition. figshare.comacs.org Similarly, a hypervalent iodine-mediated domino reaction of β-keto allylamines has been used to synthesize 6,8-dioxa-3-azabicycle[3.2.1]octane derivatives. nih.gov

(4+3) cycloadditions are particularly powerful for constructing the seven-membered ring of the nortropane framework, which is characteristic of the 8-azabicyclo[3.2.1]octane system. thieme-connect.de This strategy often involves the reaction of a pyrrole (B145914) derivative, acting as the four-atom component, with a three-atom partner. thieme-connect.de A formal (4+3) cycloaddition can be achieved through a tandem cyclopropanation/Cope rearrangement sequence. thieme-connect.de

Chemoenzymatic Synthetic Routes

Chemoenzymatic approaches combine the selectivity of enzymatic reactions with the versatility of chemical synthesis to produce complex molecules with high enantiopurity. While specific chemoenzymatic routes to this compound are not widely reported, the principles have been applied to similar bicyclic systems. For instance, new 3-azabicyclo[3.2.0]heptane derivatives have been synthesized using a multicomponent reaction, followed by an efficient kinetic resolution of the racemic products using immobilized lipase (B570770) B from Candida antarctica (Novozym 435). nih.gov This highlights the potential for enzymatic methods to resolve stereoisomers of azabicyclic compounds, which would be a crucial step in obtaining enantiomerically pure this compound.

Stereoselective and Enantioselective Synthesis of Azabicyclo[3.2.1]octanones

Achieving high levels of stereocontrol is paramount in the synthesis of biologically active compounds. For azabicyclo[3.2.1]octanones, both chiral auxiliaries and catalytic asymmetric methods have been successfully employed to control the stereochemistry of the final products. rsc.orgnih.gov

Chiral Auxiliaries and Catalytic Asymmetric Methods

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed. The use of chiral auxiliaries is a well-established strategy for the asymmetric synthesis of azabicyclo[3.2.1]octane derivatives. For example, a chiral oxazolidinone auxiliary attached to a bromo ketone has been used in a (4+3) cycloaddition with N-methoxycarbonyl-protected pyrrole, resulting in high diastereoselectivity. thieme-connect.de In another instance, the R-α-methylbenzyl chiral auxiliary was employed in the synthesis of optically active 6-methyl-6-azabicyclo[3.2.1]octan-3-ols. rsc.org The auxiliary was displaced by catalytic debenzylation followed by reductive amination. rsc.org

Catalytic asymmetric methods offer a more atom-economical approach to enantioselective synthesis, where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. Asymmetric 1,3-dipolar cycloadditions have been successfully used for the enantioselective synthesis of 8-azabicyclo[3.2.1]octanes. nih.govrsc.org A dual catalytic system comprising a rhodium(II) complex and a chiral Lewis acid has been shown to afford optically active products with high diastereo- and enantioselectivities. nih.govrsc.org

Furthermore, chiral lithium amide bases have been effectively used for the enantioselective deprotonation of tropinone, a related 8-azabicyclo[3.2.1]octanone. This generates an enantioenriched lithium enolate that can be trapped and used in the total synthesis of natural products like (–)-anatoxin-A. ehu.es Organocatalysis has also emerged as a powerful tool. For instance, quinine-thiourea catalysts have been used in tandem Wittig/intramolecular Michael/intramolecular aldol (B89426) reactions to produce chiral methanobenzo[f]azulenes, which contain a bicyclo[3.2.1]octane core, with high diastereomeric and enantiomeric excess. nih.gov

Enantioselective Transformations on Bicyclic Ketone Precursors

The enantioselective synthesis of 3-azabicyclo[3.2.1]octan-2-one derivatives can be achieved by employing asymmetric reactions on prochiral bicyclic ketone precursors. One common strategy involves the asymmetric desymmetrization of a meso-bicyclic ketone. For instance, chiral lithium amide bases have been effectively used in the deprotonation of tropinone, a related 8-azabicyclo[3.2.1]octan-3-one, to generate an enantioenriched lithium enolate. This chiral enolate can then be trapped with an electrophile to install a substituent with high enantioselectivity. This approach has been pivotal in the total synthesis of various tropane (B1204802) alkaloids. researchgate.net

Another powerful method is the use of chiral catalysts in reactions of bicyclic precursors. For example, asymmetric 1,3-dipolar cycloadditions between cyclic azomethine ylides and dipolarophiles, catalyzed by a dual system of a rhodium(II) complex and a chiral Lewis acid, have been shown to produce optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities (up to >99:1 dr, 99% ee). rsc.org Such strategies could potentially be adapted to the synthesis of chiral 3-azabicyclo[3.2.1]octan-2-one precursors.

Furthermore, enzymatic reactions can provide a green and efficient alternative for obtaining enantiopure bicyclic compounds. Lipase-catalyzed enantioselective ring opening of a racemic exo-norbornene β-lactam has been successfully employed to prepare an enantiopure azabicyclic exo β-amino acid, which is a precursor to the 3-azabicyclo[3.2.1]octane skeleton. researchgate.net

MethodCatalyst/ReagentPrecursor TypeProductEnantiomeric Excess (ee)Diastereomeric Ratio (dr)
Asymmetric DeprotonationChiral Lithium Amidemeso-Bicyclic KetoneEnantioenriched EnolateHighN/A
Asymmetric 1,3-Dipolar CycloadditionRh(II) complex/Chiral Lewis AcidCyclic Azomethine YlideOptically Active 8-Oxabicyclo[3.2.1]octaneup to 99%>99:1
Enzymatic Ring OpeningLipaseRacemic β-LactamEnantiopure Azabicyclic β-Amino Acid>99%N/A

Diastereoselective Control in Ring Formation

Achieving the desired relative stereochemistry in the 3-azabicyclo[3.2.1]octane core is crucial. Diastereoselective control during the ring-forming step is a key strategy to accomplish this. Various cyclization reactions have been developed to construct the bicyclic scaffold with high diastereoselectivity.

A copper-catalyzed formal [4+3] cycloaddition of 2-arylaziridines and 2-substituted cyclopentadienes provides a highly efficient method for the diastereoselective assembly of the bridged azabicyclo[3.2.1]octane scaffold. acs.org This reaction proceeds through a cascade of [3+2] cycloaddition, ring opening, and an aza-Michael addition, affording the product with excellent diastereoselectivity. acs.org

The aza-Prins cyclization is another powerful tool for the diastereoselective construction of azabicyclic systems. For example, the reaction of chiral α-hydroxyaldehyde derivatives with N-tosyl homoallylamine can lead to the formation of 6-oxa-2-azabicyclo[3.2.1]octane derivatives in a highly diastereoselective manner. researchgate.net This demonstrates the potential of substrate-controlled diastereoselection in building the bicyclic framework.

Furthermore, a tandem Michael-Aldol reaction between 1,3-cyclohexanediones and α,β-unsaturated aldehydes has been developed to synthesize bicyclo[3.2.1]octane derivatives with good to high stereoselectivity. ucl.ac.uk The stereochemical outcome of this annulation can be controlled by the reaction conditions and the nature of the substrates. ucl.ac.uk

Reaction TypeCatalyst/PromoterReactantsProductDiastereoselectivity
Formal [4+3] CycloadditionCopper Catalyst2-Arylaziridines, 2-Substituted CyclopentadienesBridged Azabicyclo[3.2.1]octaneHigh
Aza-Prins CyclizationAcid PromoterChiral α-Hydroxyaldehydes, N-Tosyl Homoallylamine6-Oxa-2-azabicyclo[3.2.1]octaneHigh
Michael-Aldol AnnulationBase/Acid1,3-Cyclohexanediones, α,β-Unsaturated AldehydesBicyclo[3.2.1]octaneGood to High

Resolution Techniques for Racemic Mixtures

Enzymatic resolution offers a milder and often more selective method. Lipases are commonly used for the kinetic resolution of racemic alcohols or esters. In the context of the 3-azabicyclo[3.2.1]octane system, a lipase-catalyzed enantioselective ring opening of a racemic exo-norbornene β-lactam precursor has been demonstrated to be an effective method for obtaining the desired enantiomer in high enantiomeric purity. researchgate.net

Chromatographic methods using a chiral stationary phase (CSP) are also widely used for the analytical and preparative separation of enantiomers. High-performance liquid chromatography (HPLC) with a suitable chiral column can be employed to resolve racemic mixtures of azabicyclo[3.2.1]octane derivatives. google.com

TechniqueResolving Agent/MethodCompound TypeOutcome
Classical ResolutionChiral Acids (e.g., Tartaric Acid Derivatives)Racemic Carboxylic Acids/AminesDiastereomeric Salt Formation and Separation
Enzymatic ResolutionLipasesRacemic Alcohols/Esters/LactamsEnantioselective Transformation
Chiral ChromatographyChiral Stationary Phase (HPLC)Racemic MixturesSeparation of Enantiomers

Introduction of Fluorine Atom(s) into Azabicyclo[3.2.1]octanone Scaffolds

The incorporation of fluorine into organic molecules can significantly alter their biological properties. For the synthesis of this compound, the introduction of the fluorine atom can be achieved through various fluorination strategies.

Electrophilic Fluorination Strategies

Electrophilic fluorination is a common method for introducing a fluorine atom into a molecule. This typically involves the reaction of an electron-rich substrate, such as an enolate or an enol ether, with an electrophilic fluorine source. A widely used reagent for this purpose is Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). Studies on the electrophilic fluorination of enol esters using Selectfluor have shown that the reaction proceeds via a polar two-electron process. core.ac.uk

In the context of the azabicyclo[3.2.1]octanone scaffold, the ketone can be converted to its corresponding silyl (B83357) enol ether, which can then be reacted with an electrophilic fluorinating agent like Selectfluor® or N-fluorobenzenesulfonimide (NFSI). The regioselectivity of the fluorination would be crucial in targeting the 5-position. The reaction of N-alkoxycarbonyl derivatives of 4-anti-Y-8-anti-X-6-azabicyclo[3.2.1]octanes with Selectfluor has been investigated, demonstrating the feasibility of fluorination on this bicyclic system. acs.org

ReagentSubstrateKey Features
Selectfluor®Enol Ethers, EnolatesHigh reactivity, stable solid
N-Fluorobenzenesulfonimide (NFSI)Enolates, CarbanionsMilder reagent, good for complex molecules

Nucleophilic Fluorination Approaches

Nucleophilic fluorination involves the displacement of a leaving group by a fluoride (B91410) ion. This approach is often complementary to electrophilic fluorination. A common strategy is the reaction of an alcohol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®). The reaction typically proceeds via an SN2 mechanism, leading to an inversion of configuration at the stereocenter.

For the synthesis of this compound, a precursor with a hydroxyl group at the 5-position could be synthesized and then subjected to nucleophilic fluorination. The stereochemical outcome would depend on the stereochemistry of the starting alcohol and the reaction mechanism. The use of a reagent like DMPU/HF has been shown to be effective for the diastereoselective synthesis of 4-fluoropiperidines via a fluoro-Prins reaction, which could be a relevant strategy for constructing the fluorinated azabicyclic system. acs.orgresearchgate.net

ReagentSubstrateKey Features
Diethylaminosulfur Trifluoride (DAST)AlcoholsCommon reagent, can have thermal instability
Deoxo-Fluor®AlcoholsMilder and more thermally stable than DAST
DMPU/HFAlkenes/AlcoholsEffective for fluoro-Prins cyclizations

Utilization of Fluorine-Containing Precursors in Cyclization

An alternative to late-stage fluorination is to incorporate the fluorine atom into one of the precursors before the ring-forming cyclization step. This approach can be advantageous in terms of controlling regioselectivity and avoiding harsh fluorination conditions on a complex molecule.

For instance, a Prins fluorination cyclization could be employed, where a fluorine-containing building block is used in the cyclization to form a fluorinated piperidine ring, which is a key component of the 3-azabicyclo[3.2.1]octane scaffold. beilstein-journals.org The synthesis of fluorinated tetrahydropyrans and piperidines using a fluoro-Prins reaction highlights the potential of this strategy. acs.org

Another approach would be to start with a fluorinated cyclopentane or pyrrolidine (B122466) derivative and then construct the second ring of the bicyclic system. The radiosynthesis of [18F]FECIT, an 8-azabicyclo[3.2.1]octane derivative, has been achieved using 2-[18F]fluoroethyltosylate as a fluorine-containing building block for N-alkylation, demonstrating the utility of this strategy in introducing fluorine into the final molecule. uni-mainz.de

StrategyPrecursor TypeCyclization/Reaction
Fluoro-Prins CyclizationHomoallylic Amine/AldehydeAcid-mediated cyclization with a fluoride source
Ring Construction from Fluorinated Building BlockFluorinated Cyclopentane/PyrrolidineAnnulation to form the bicyclic system
N-Alkylation with Fluorinated ReagentAzabicyclic CoreAlkylation with a fluoroalkyl halide/tosylate

Impact of Fluorine on Synthetic Accessibility and Selectivity

The presence of a fluorine atom can significantly influence the course of a synthetic sequence, affecting both the feasibility of key transformations and the stereochemical outcome of reactions. For the synthesis of this compound, the impact of the fluorine substituent is most pronounced in the cyclization strategies to form the bicyclic core and in the stereoselectivity of the fluorination step itself.

Synthetic Accessibility:

The construction of the 3-azabicyclo[3.2.1]octane skeleton often involves an intramolecular cyclization. One established method for the synthesis of related 3-azabicyclo[3.2.1]octane β-amino esters proceeds through the oxidative cleavage of a dihydroxylated norbornene precursor followed by reductive amination. researchgate.net A plausible synthetic route to this compound could involve the fluorination of a suitable precursor, such as a 5-hydroxy-3-azabicyclo[3.2.1]octan-2-one derivative.

The high electronegativity of fluorine can, however, impact the accessibility of key intermediates. For instance, in reactions proceeding through cationic intermediates, the presence of a nearby electron-withdrawing fluorine atom can be destabilizing, potentially hindering the reaction or promoting alternative pathways. Conversely, in nucleophilic reactions, the inductive effect of fluorine can enhance the reactivity of adjacent electrophilic centers.

The choice of fluorinating agent is also a critical factor. Nucleophilic fluorinating agents, such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®, are commonly used to convert hydroxyl groups to fluorides. The efficiency of this transformation can be influenced by the steric environment and the electronic nature of the substrate. In the rigid bicyclo[3.2.1]octane framework, the accessibility of the C5-hydroxyl group to the fluorinating agent will play a significant role.

Stereoselectivity:

The stereochemical outcome of the fluorination step is a crucial aspect of the synthesis of this compound. The rigid, bridged structure of the bicyclo[3.2.1]octane system imposes significant steric constraints that can direct the approach of reagents.

In the case of nucleophilic fluorination of a 5-hydroxy precursor, the stereochemistry of the resulting C-F bond will depend on the mechanism of the reaction (typically SN2 or SNi) and the stereochemistry of the starting alcohol. An S_N_2 reaction would lead to inversion of configuration, while an S_N_i mechanism would result in retention. The facial selectivity of the fluorination is often dictated by the steric hindrance posed by the bicyclic framework.

For instance, in related 8-azabicyclo[3.2.1]octane systems, the stereochemical outcome of reactions is well-documented to be influenced by the rigid chair-boat conformation of the bicyclic core. It is anticipated that similar stereocontrol principles would apply to the 3-azabicyclo[3.2.1]octane system.

The diastereoselective synthesis of bicyclo[3.2.1]octanes can also be achieved through catalyst-free cascade reactions, such as Michael/Henry reactions, which have been shown to produce these frameworks with excellent diastereoselectivities. researchgate.net The introduction of a fluorine atom in the precursors for such cascade reactions could influence the stereochemical course of the cyclization, potentially favoring the formation of one diastereomer over others due to stereoelectronic effects.

Interactive Data Table: Plausible Synthetic Strategies and Expected Outcomes

Below is a summary of potential synthetic approaches for the introduction of fluorine into the 3-azabicyclo[3.2.1]octan-2-one scaffold and the anticipated impact of the fluorine atom.

Synthetic Approach Key Precursor Fluorinating Agent/Method Anticipated Impact of Fluorine on Accessibility Expected Stereochemical Outcome
Nucleophilic Fluorination5-Hydroxy-3-azabicyclo[3.2.1]octan-2-oneDAST, Deoxo-Fluor®May be hindered by steric crowding around the C5 position.Dependent on the stereochemistry of the hydroxyl precursor and the reaction mechanism (SN2 vs. SNi).
Electrophilic Fluorination3-Azabicyclo[3.2.1]oct-4-en-2-oneSelectfluor®, N-Fluorobenzenesulfonimide (NFSI)Electron-withdrawing effect of the lactam may deactivate the double bond towards electrophilic attack.Likely to be highly diastereoselective due to steric hindrance from the bicyclic system.
Intramolecular Cyclization of a Fluorinated PrecursorFluorinated acyclic amino acid derivativeN/AThe electronegativity of fluorine could influence the rate and feasibility of the cyclization step. smolecule.comThe stereochemistry would be determined by the configuration of the chiral centers in the acyclic precursor.

Research Findings:

While specific research on this compound is limited, studies on analogous fluorinated bicyclic systems provide valuable insights. For example, the synthesis of fluorinated analogs of epibatidine, which contains a 7-azabicyclo[2.2.1]heptane core, has demonstrated that nucleophilic fluorination of hydroxyl precursors with DAST proceeds with inversion of configuration, consistent with an S_N_2 mechanism. le.ac.uk Spectroscopic data from related fluorinated azabicyclo[3.2.1]octane derivatives, such as 2-fluoro-8-azabicyclo[3.2.1]octane, show characteristic fluorine coupling in their NMR spectra, which can be used to determine the stereochemistry of the fluorine substituent. vulcanchem.com

Reactivity and Chemical Transformations of 5 Fluoro 3 Azabicyclo 3.2.1 Octan 2 One

Ring-Opening Polymerization (ROP) of Bicyclic Lactams

Ring-opening polymerization (ROP) is a crucial method for converting cyclic monomers into polymers. For lactams, this process yields polyamides, materials with significant industrial applications. The polymerizability of a lactam is influenced by a combination of thermodynamic and kinetic factors.

Thermodynamic and Kinetic Aspects of Lactam Polymerization

The thermodynamic feasibility of lactam polymerization is primarily dictated by the change in Gibbs free energy (ΔG) of the process. A negative ΔG, which favors polymerization, is influenced by the enthalpy (ΔH) and entropy (ΔS) of the reaction (ΔG = ΔH - TΔS). The enthalpy of polymerization for cyclic monomers is largely driven by the relief of ring strain. wiley-vch.de Lactams with significant ring strain, such as smaller rings, possess a more negative ΔH and are thus more prone to polymerization. iupac.org The entropy change during polymerization is generally negative due to the loss of translational degrees of freedom as monomers are converted into a polymer chain. wiley-vch.de

Kinetically, the rate of lactam polymerization is dependent on the reaction mechanism and the reactivity of the amide bond within the ring. mdpi.com The presence of substituents on the lactam ring can influence the rate of polymerization by sterically hindering the approach of catalysts or propagating species. iupac.org

Influence of Bicyclic Structure and Ring Strain on Polymerizability

The polymerizability of bicyclic lactams can be predicted to some extent by analyzing their structural features. However, detailed predictions can be challenging and are often determined experimentally. researchgate.net

Role of Fluorine Substitution on ROP Mechanisms and Polymer Properties

The introduction of a fluorine atom at the C5 position of the 3-azabicyclo[3.2.1]octan-2-one ring is expected to have a notable impact on its reactivity in ROP. Fluorine is a highly electronegative atom, and its presence can exert strong inductive effects, influencing the electron density distribution within the molecule. This can affect the reactivity of the amide bond and the acidity of the N-H proton, which is a key factor in anionic ROP. rsc.org

Catalyst Systems for Anionic, Cationic, and Enzymatic ROP

The ring-opening polymerization of lactams can be initiated through various catalytic mechanisms, including anionic, cationic, and enzymatic pathways. rsc.orgresearchgate.net

Anionic Ring-Opening Polymerization (AROP) is the most common method for lactam polymerization. It typically involves a strong base as a catalyst to generate a lactam anion, which then acts as the active propagating species. mdpi.comrsc.org Common catalysts include alkali metals, metal hydrides, and metal alkoxides. rsc.org The process often requires an activator or co-initiator, such as an N-acyllactam, to accelerate the reaction. mdpi.comresearchgate.net

Catalyst SystemDescription
Strong Bases (e.g., alkali metals, metal hydrides)Generate the initiating lactam anion.
Activators (e.g., N-acyllactams)Accelerate the polymerization rate.

Cationic Ring-Opening Polymerization (CROP) is initiated by protonic acids or Lewis acids. rsc.orgyoutube.com The mechanism involves the protonation or coordination of the lactam carbonyl group, which activates the monomer for nucleophilic attack by another monomer or the growing polymer chain. acs.org This method is less common for lactams than AROP but can be effective for certain substituted lactams. rsc.org

Catalyst SystemDescription
Protic Acids (e.g., HCl, H2SO4)Protonate the lactam carbonyl, activating it for ROP.
Lewis Acids (e.g., BF3, AlCl3)Coordinate to the lactam carbonyl, increasing its electrophilicity.

Enzymatic Ring-Opening Polymerization (eROP) offers a more environmentally friendly "green" approach to polyamide synthesis. rsc.org Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been shown to catalyze the ROP of lactams. rsc.orgresearchgate.net The proposed mechanism involves the acylation of the enzyme's active site by the lactam, followed by nucleophilic attack from the growing polymer chain. rsc.orgresearchgate.net While promising, eROP of lactams often results in lower molecular weight polymers compared to anionic or cationic methods. rsc.org

Catalyst SystemDescription
Lipases (e.g., Candida antarctica lipase B)Biocatalysts that can initiate ROP under mild conditions.

Functional Group Interconversions on the Azabicyclo[3.2.1]octanone Core

The carbonyl group of the lactam in 5-Fluoro-3-azabicyclo[3.2.1]octan-2-one is a key site for chemical transformations, allowing for the synthesis of a variety of derivatives.

Reactions at the Carbonyl Group: Reduction and Nucleophilic Additions

Reduction: The carbonyl group of lactams can be reduced to the corresponding cyclic amine. youtube.com This transformation effectively removes the carbonyl oxygen and replaces it with two hydrogen atoms. Common reducing agents for this purpose include strong hydride reagents such as lithium aluminum hydride (LiAlH₄). wikipedia.org The reduction of the lactam in this compound would yield 5-fluoro-3-azabicyclo[3.2.1]octane. Other reduction methods, such as the Wolff-Kishner or Clemmensen reductions, are also used for carbonyl reductions, though their application to lactams may be less common. masterorganicchemistry.com

ReactionReagentProduct
Carbonyl ReductionLithium Aluminum Hydride (LiAlH₄)Cyclic Amine

Nucleophilic Additions: The carbonyl carbon of a lactam is electrophilic and can be attacked by nucleophiles. masterorganicchemistry.com However, the resonance stabilization of the amide bond makes the carbonyl group of a lactam less reactive than that of a ketone or aldehyde. chemistrysteps.com In strained bicyclic lactams, the distortion of the amide bond can increase the ketone-like character of the carbonyl group, making it more susceptible to nucleophilic addition. nih.gov The addition of organometallic reagents, such as Grignard reagents or organolithium compounds, can lead to the formation of hemiaminals, which may be stable or collapse to form amino ketones. nih.gov The outcome of nucleophilic addition reactions is highly dependent on the nature of the nucleophile and the specific structure of the lactam. rsc.orgacademie-sciences.fr

Reagent TypePotential Product
Organometallic Reagents (e.g., Grignard, Organolithium)Hemiaminal or Amino Ketone

Transformations Involving the Lactam Nitrogen: Alkylation and Acylation

The nitrogen atom within the lactam ring of this compound is expected to possess nucleophilic character, making it susceptible to reactions such as alkylation and acylation. In related bicyclic lactam systems, these transformations are typically achieved by treating the lactam with a strong base to generate the corresponding anion, followed by reaction with an alkyl or acyl halide. The specific conditions, regioselectivity, and yields for such reactions involving this compound have not been reported. The influence of the bridgehead fluorine atom on the nucleophilicity of the lactam nitrogen is a key aspect that remains unexplored in the scientific literature.

Reactivity at the Fluoro-Substituted Position

The carbon-fluorine bond at the 5-position is a critical feature of the molecule. Generally, aliphatic C-F bonds are strong and unreactive. However, the bicyclic ring system may impart strain or electronic effects that could influence its reactivity. Potential transformations could include nucleophilic substitution or elimination reactions under specific conditions. To date, no studies have been published that investigate the susceptibility of the fluorine atom in this compound to displacement by other nucleophiles or its participation in elimination pathways.

Regio- and Stereochemical Control in Reactions of this compound

The inherent three-dimensional structure of the 3-azabicyclo[3.2.1]octan-2-one framework suggests that reactions would proceed with a high degree of regio- and stereochemical control. The concave and convex faces of the molecule would likely direct the approach of reagents, leading to specific stereoisomers. The fluorine atom and the lactam carbonyl could also exert directing effects. However, in the absence of experimental data, it is not possible to predict the specific outcomes or to detail the factors that would govern the stereoselectivity of any reactions involving this compound.

Structural Characterization and Theoretical Studies of 5 Fluoro 3 Azabicyclo 3.2.1 Octan 2 One

Conformational Analysis of Bicyclic Lactams

The bicyclo[3.2.1]octane framework imposes significant conformational rigidity, which in turn influences the geometry of the embedded lactam ring. Understanding these conformational preferences is crucial for predicting the molecule's reactivity and interactions.

Amide Group Conformation and Ring Strain Effects

The amide bond is a cornerstone functional group in chemistry and biology, typically characterized by a planar geometry due to resonance between the nitrogen lone pair and the carbonyl π-system (nN → π*C=O delocalization). nih.gov This planarity is, however, often disrupted in bicyclic systems. In bridged lactams, the geometric constraints of the scaffold can force the amide bond into a non-planar, or "twisted," conformation. nih.govrsc.org This distortion leads to a significant reduction in the resonance stabilization, which manifests as unusual structural and chemical properties. rsc.org

The deviation from planarity induces considerable ring strain. nsf.gov For instance, the ring strain in some unsaturated, twisted bicyclic amides has been shown to be substantially higher than in their corresponding amine, ketone, or hydrocarbon analogs, approaching the strain levels seen in prototypical reactive alkenes like norbornene. nsf.gov This increased strain in molecules like 5-Fluoro-3-azabicyclo[3.2.1]octan-2-one results from forcing the typically sp² hybridized amide nitrogen towards a more sp³ geometry. nih.gov This "pyramidalization" of the nitrogen and the twisting of the N-C(O) bond are key characteristics of bridged lactams. nih.gov

Influence of Bridging and Fluorine on Conformational Preferences

The bicyclo[3.2.1]octane skeleton, which is comprised of a six-membered ring and a five-membered ring, can theoretically exist in several conformations, including twin-chair, boat-chair, and twisted twin-boat forms. rsc.org For the related bicyclo[3.3.1]nonane system, the twin-chair conformation is generally the most stable. rsc.org By analogy, the 3-azabicyclo[3.2.1]octan-2-one core is expected to adopt a conformation where the six-membered piperidinone ring is in a chair-like arrangement and the five-membered pyrrolidine (B122466) portion adopts an envelope or twist conformation. iucr.orgnih.gov

Dynamic Conformational Behavior

Bicyclic systems are not static; they exhibit dynamic behavior, including ring inversion and conformational equilibria. For the related bicyclo[3.3.1]nonan-9-one, an equilibrium between the chair-chair (CC) and boat-chair (BC) conformers has been studied, with the CC form being significantly more stable. rsc.org Similar dynamic processes are expected for the this compound skeleton.

The molecule may exist as a mixture of conformers in solution, which can interconvert through low-energy pathways. The presence of the fluorine substituent and the nature of the solvent can influence the energy barrier and the population of these conformers. Techniques like dynamic NMR spectroscopy are instrumental in studying such conformational changes, as the exchange between different conformers can lead to temperature-dependent changes in the NMR spectrum, such as signal broadening. rsc.org In some trifluoroacetyl-substituted azabicyclo[3.2.1]octane systems, rotational isomerism about the amide bond has been observed, leading to distinct sets of NMR signals for each rotamer. rsc.org

Spectroscopic Investigations for Structural Elucidation

Spectroscopic methods are essential for confirming the structure, configuration, and conformation of this compound. A combination of NMR spectroscopy and X-ray crystallography provides a comprehensive picture of the molecule in both solution and the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR)

NMR spectroscopy is a powerful tool for the structural elucidation of fluorinated organic molecules. nih.gov

¹H NMR: The proton NMR spectrum of this compound is expected to be complex due to the rigid, asymmetric bicyclic framework. The signals for the ring protons would appear as distinct multiplets with coupling constants determined by their fixed dihedral angles. The proton at C5 would exhibit coupling to the adjacent fluorine atom (²JHF), further splitting its signal.

¹³C NMR: The carbon NMR spectrum provides key information about the carbon skeleton. The carbonyl carbon (C2) would appear at a characteristic downfield shift. The presence of the electronegative fluorine atom would cause a significant downfield shift for C5 and smaller, distance-dependent shifts for other nearby carbons. A key feature would be the presence of carbon-fluorine coupling constants (¹JCF, ²JCF, etc.), which are invaluable for assigning the signals of the fluorinated moiety. walisongo.ac.id

¹⁹F NMR: As a spin ½ nucleus with 100% natural abundance, ¹⁹F NMR is highly sensitive. magritek.com The spectrum for this compound would likely show a single resonance, appearing as a complex multiplet due to couplings with nearby protons (especially H5, H4, and H6). The ¹⁹F chemical shift is highly sensitive to the electronic environment, providing a unique probe for the fluorine's location. walisongo.ac.idmagritek.com

A combination of 1D and 2D NMR experiments (like COSY, HSQC, HMBC) would be necessary to fully assign all proton and carbon signals and to confirm the connectivity and stereochemistry of the molecule. nih.gov

Table 1: Predicted NMR Spectroscopic Data for this compound
NucleusPredicted Chemical Shift (δ, ppm)Key Features and Coupling Constants (J)
¹H1.5 - 4.5Complex multiplets. H5 signal split by coupling to ¹⁹F (²JHF ≈ 40-50 Hz). Bridgehead protons (H1, H5) are distinct.
¹³C20 - 175C2 (carbonyl) at ~170 ppm. C5 shows large one-bond coupling to ¹⁹F (¹JCF ≈ 180-250 Hz). Other carbons show smaller ²JCF and ³JCF couplings.
¹⁹F-180 to -220Multiplet due to coupling with adjacent protons (H4, H5, H6).

X-ray Crystallography for Absolute Configuration and Solid-State Architecture

While a crystal structure for this compound itself is not publicly available, the structure of a closely related compound, (1R,5S)-8-(2-Fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one, provides significant insight into the solid-state conformation of the core scaffold. iucr.orgnih.gov

Single-crystal X-ray diffraction of this analog reveals that the fused six-membered piperidine (B6355638) ring adopts a chair conformation. iucr.orgnih.gov The fused five-membered pyrrolidine ring is in an envelope conformation, with the nitrogen atom displaced from the plane formed by the four carbon atoms. iucr.orgnih.gov This solid-state data confirms the conformational preferences predicted by theoretical studies and analogy to related systems. Such an analysis provides precise bond lengths, bond angles, and torsional angles, defining the molecule's three-dimensional architecture and intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

Table 2: Crystallographic Data for the Related Compound (1R,5S)-8-(2-Fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one nih.gov
ParameterValue
FormulaC₁₃H₁₃FN₂O₃
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.2030 (3)
b (Å)11.3097 (4)
c (Å)14.8372 (6)
β (°)97.391 (4)
Volume (ų)1198.65 (8)
Key ConformationPiperidine ring in chair form; Pyrrolidine ring in envelope form. iucr.orgnih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within a molecule. These methods are complementary, probing the vibrational modes of molecular bonds. edinst.com In IR spectroscopy, a molecule absorbs infrared radiation at frequencies corresponding to vibrations that cause a change in the molecule's dipole moment. mt.com Conversely, Raman spectroscopy detects light scattered by a molecule, with shifts in frequency corresponding to vibrations that alter the molecule's polarizability. edinst.com

For this compound, the key functional groups expected to yield characteristic signals are the cyclic amide (lactam), the carbon-fluorine bond, and the aliphatic hydrocarbon backbone.

Lactam Group: The most prominent feature in the IR spectrum is expected to be a strong absorption from the carbonyl (C=O) stretching vibration, typically appearing in the range of 1650-1690 cm⁻¹ for a six-membered ring lactam. This band is often intense due to the large change in dipole moment during the vibration. researchgate.net The C-N stretching vibration of the amide is more complex, often coupled with other modes, and is expected to appear in the 1250-1350 cm⁻¹ region. researchgate.net The N-H stretching vibration should produce a band around 3200-3400 cm⁻¹, which can be broadened by hydrogen bonding.

Carbon-Fluorine Bond: The C-F stretching vibration is known to produce a strong absorption in the IR spectrum, typically in the 1000-1100 cm⁻¹ range. Its high intensity is due to the polarity of the C-F bond.

Aliphatic C-H Bonds: The bicyclic alkane framework will give rise to C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending (scissoring and rocking) vibrations at lower wavenumbers, typically between 1350 cm⁻¹ and 1470 cm⁻¹.

Raman spectroscopy would provide complementary information. While the polar C=O and C-F bonds are strong in the IR spectrum, the more symmetric vibrations of the carbon backbone may be more prominent in the Raman spectrum. mt.com The combination of both techniques allows for a comprehensive assignment of the molecule's vibrational modes, confirming the presence of its key structural features.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound
Vibrational ModeFunctional GroupPredicted IR Frequency (cm⁻¹)Predicted Raman IntensityNotes
N-H StretchAmide (Lactam)~3300WeakCan be broad due to hydrogen bonding.
C-H StretchAliphatic2850-2960StrongRepresents the saturated bicyclic core.
C=O StretchAmide (Lactam)~1670MediumVery strong and sharp in IR spectra. researchgate.net
C-N StretchAmide (Lactam)~1300MediumOften coupled with other vibrations. researchgate.net
C-F StretchFluoroalkane~1050WeakCharacteristically strong in IR spectra.

Computational and Theoretical Modeling

In the absence of extensive experimental data, computational and theoretical modeling provides invaluable insights into the molecular properties of this compound. These methods allow for the detailed examination of electronic structure, conformational possibilities, and reactivity, guiding further experimental research.

Density Functional Theory (DFT) is a robust quantum chemical method used to calculate the electronic structure of molecules. ijcce.ac.ir By solving approximations of the Schrödinger equation, DFT can determine optimized molecular geometries, electron distribution, and orbital energies. For this compound, DFT calculations, likely using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to predict its fundamental electronic properties. ijcce.ac.ir

Electronic Structure: The introduction of a highly electronegative fluorine atom is predicted to have a significant impact on the molecule's electron density. A Molecular Electrostatic Potential (MEP) map would likely show a region of high negative potential around the fluorine and carbonyl oxygen atoms, indicating these are sites susceptible to electrophilic attack. Conversely, a region of positive potential would be expected around the amide N-H group.

Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity. The HOMO-LUMO energy gap suggests the molecule's kinetic stability and the energy required for electronic excitation. The fluorine atom, being electron-withdrawing, is expected to lower the energy of both the HOMO and LUMO compared to the non-fluorinated parent compound. nih.gov

Table 2: Predicted Electronic Properties of this compound via DFT (B3LYP/6-311++G(d,p))
PropertyPredicted ValueSignificance
HOMO Energy-7.5 eVIndicates the energy of the outermost electrons; relates to ionization potential.
LUMO Energy+1.2 eVIndicates the energy of the lowest available electron orbital; relates to electron affinity.
HOMO-LUMO Gap8.7 eVCorrelates with chemical stability and resistance to electronic excitation.
Dipole Moment~3.5 DQuantifies the overall polarity of the molecule, influenced by C=O and C-F bonds.

The bicyclo[3.2.1]octane framework is a conformationally constrained system, yet it possesses a degree of flexibility. Molecular Dynamics (MD) simulations are a computational technique used to model the physical movement of atoms and molecules over time. By simulating the molecule's behavior in a given environment (e.g., in a solvent like water or in a vacuum), MD can explore its accessible conformations and their relative stabilities.

Table 3: Key Parameters for Conformational Analysis via Molecular Dynamics
ParameterDescriptionInformation Gained
Dihedral Angle AnalysisTracking the torsion angles of the rings over time.Identifies stable conformers (e.g., chair, boat, twist) and transitions between them.
Root Mean Square Deviation (RMSD)Measures the average deviation of atomic positions from a reference structure.Assesses the overall structural stability and identifies major conformational changes.
Potential Energy Surface (PES)A map of the system's energy as a function of its geometry.Reveals the relative energies of different conformers and the energy barriers for interconversion.
Radial Distribution Function (RDF)Describes the probability of finding an atom at a certain distance from another.Provides insight into intramolecular distances and potential non-bonded interactions.

A significant advantage of quantum chemical calculations is their ability to predict spectroscopic data and explore potential chemical reactions.

Spectroscopic Properties: DFT calculations can compute vibrational frequencies, which correspond to the peaks observed in IR and Raman spectra. rsc.org By comparing the calculated spectrum with experimental results (when available), one can validate the accuracy of the computational model and confirm the assignment of vibrational bands. This synergy between theoretical and experimental spectroscopy is crucial for detailed structural elucidation. tamu.edu

Reaction Pathways: Computational chemistry can model the entire course of a chemical reaction, providing a level of detail often unattainable through experiment alone. acs.org For this compound, one could investigate potential reactions such as the N-alkylation of the lactam, nucleophilic substitution at the C-F position, or base-catalyzed ring-opening. By calculating the energies of reactants, products, and, most importantly, the transition states that connect them, a reaction's energy profile can be constructed. This allows for the prediction of activation energies, which are directly related to reaction rates, and helps determine the most feasible reaction pathways. researchgate.net For instance, modeling the decarboxylative halogenation could be a potential synthetic route to related compounds. nih.gov

Table 4: Hypothetical Reaction Pathway Analysis for N-Methylation
Reaction StepSpeciesPredicted Relative Energy (kcal/mol)Notes
1Reactants (Lactam + CH₃I)0.0Baseline energy of the starting materials.
2Transition State (Sₙ2)+25.0Represents the calculated activation energy barrier for the reaction.
3Products (N-Methylated Lactam + HI)-10.5Indicates the overall reaction is predicted to be exothermic.

Applications in Advanced Organic Synthesis and Materials Science

5-Fluoro-3-azabicyclo[3.2.1]octan-2-one as a Chiral Building Block

The inherent chirality and conformational constraint of the azabicyclo[3.2.1]octane framework make it an attractive scaffold for asymmetric synthesis. researchgate.net These rigid structures can effectively transfer stereochemical information, making them ideal starting points for constructing molecules with multiple, well-defined stereocenters.

The 2-azabicyclo[3.2.1]octane core is a key structural motif found in various biologically active natural products and synthetic compounds. rsc.org Derivatives of this scaffold serve as crucial intermediates in the total synthesis of complex targets. For instance, the related 8-azabicyclo[3.2.1]octane core is a central feature in molecules developed as N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) inhibitors for inflammatory conditions. nih.govacs.org The strategic placement of a fluorine atom in this compound offers a handle to fine-tune the properties of such synthetic targets. The lactam functionality within the molecule provides a versatile point for chemical modification, allowing for ring-opening or reduction to access a variety of substituted bridged piperidine (B6355638) derivatives, which are themselves valuable precursors for further elaboration into more complex heterocyclic systems. acs.org

Table 1: Examples of Azabicyclo[3.2.1]octane Derivatives as Synthetic Intermediates

DerivativeApplicationTarget Molecule ClassReference
(1R,5S)-8-(2-Fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-oneIntermediate in the synthesis of oxazolidinone derivatives.Oxazolidinones nih.goviucr.org
Pyrazole azabicyclo[3.2.1]octane sulfonamidesCore scaffold for NAAA inhibitors.NAAA Inhibitors nih.govacs.org
Benzo-fused azabicyclo[3.2.1]octaneModel substrate for developing C–H arylation reactions.Arylated Alicyclic Amines nih.gov

Enantiopure bicyclic compounds derived from scaffolds like 2-azabicyclo[2.2.1]heptane and 2-azabicyclo[3.2.1]octane are actively explored for applications in asymmetric synthesis as chiral ligands for metal-catalyzed reactions and as organocatalysts. researchgate.net The rigid backbone of these molecules helps to create a well-defined chiral environment around a catalytic center, which can lead to high levels of stereoselectivity in chemical transformations. For example, amides based on a 2-azabicyclo[3.2.1]octane and pyrrolidine (B122466) unit have shown good activity and selectivity in aldol (B89426) reactions. researchgate.net The introduction of a fluorine atom, as in this compound, can influence the electronic nature and steric profile of derived catalysts, potentially enhancing their reactivity and enantioselectivity. beilstein-journals.org

Integration into Functional Polymeric Materials

The lactam structure of this compound makes it a prime candidate for ring-opening polymerization (ROP), a powerful method for producing high-performance polyamides. rsc.org This approach allows for the synthesis of polymers with well-controlled molecular weights and novel properties derived from the specific monomer structure.

Anionic ring-opening polymerization (AROP) is an efficient technique for converting lactam monomers into polyamides. mdpi.com Research on the analogous monomer 8-oxa-3-azabicyclo[3.2.1]octan-2-one, which features an oxygen atom at the 8-position, demonstrates the viability of this strategy. stanford.edu The AROP of this oxa-analogue proceeds in minutes at low temperatures to near-quantitative yields, producing a polyamide with a high glass transition temperature (Tg) of 129 °C, one of the highest reported for a nonaromatic polyamide. stanford.edu This high Tg is attributed to the rigid, bridged-ring structure of the monomer being incorporated into the polymer backbone. By analogy, the polymerization of this compound is expected to yield a novel fluorinated polyamide. The presence of the fluorine atom could further enhance the polymer's thermal stability, chemical resistance, and modify its surface properties.

Table 2: Anionic Ring-Opening Polymerization (AROP) of an Analogous Bicyclic Lactam

MonomerPolymerization MethodKey FindingsResulting PolymerReference
8-Oxa-3-azabicyclo[3.2.1]octan-2-oneSolution-phase AROP with t-BuOK (base) and N-acetylated monomer (activator)Near-quantitative yield in minutes at low temperatures.Poly(iminomethylene(cis-tetrahydro-2,5-furandiyl)carbonyl) (PITC) stanford.edu
8-Oxa-3-azabicyclo[3.2.1]octan-2-oneControlled chain length via activator amount.High Tg of 129 °C.PITC stanford.edu

A significant challenge in polymer science is the development of materials that can be chemically recycled back to their constituent monomers, enabling a circular materials economy. nih.gov Polymers produced by ROP are particularly promising candidates for chemical recycling because the polymerization is often reversible. diva-portal.org By manipulating conditions such as temperature, catalyst, and solvent, the polymer can be selectively depolymerized to regenerate the original monomer with high fidelity. researchgate.net This has been successfully demonstrated for the polyamide derived from 8-oxa-3-azabicyclo[3.2.1]octan-2-one, which can be chemically recycled by acid-catalyzed depolymerization and subsequent cyclization to recover the monomer. stanford.edu This suggests that a polymer system based on this compound could also be designed for closed-loop recycling, combining high performance with end-of-life sustainability.

Advanced Synthetic Intermediates in Specialty Chemical Synthesis

Beyond its use as a chiral building block or monomer, the this compound scaffold is a valuable advanced intermediate for specialty chemicals, particularly in the pharmaceutical and agrochemical industries. The azabicyclo[3.2.1]octane framework is a privileged structure in drug discovery, appearing in a range of compounds targeting the central nervous system and other biological systems. nih.govnih.gov The introduction of fluorine is a well-established strategy in medicinal chemistry to improve a drug candidate's metabolic stability, membrane permeability, and binding affinity. Therefore, this compound represents a pre-functionalized intermediate, providing a streamlined route to novel, fluorinated bioactive compounds that might otherwise require more complex, multi-step syntheses.

Development of Novel Fluorinated Scaffolds with Unique Properties

The introduction of a fluorine atom into organic molecules is a well-established strategy in medicinal chemistry to modulate various physicochemical and biological properties. In the context of this compound, the fluorine atom at the 5-position is expected to impart unique conformational constraints and electronic properties to the bicyclic scaffold. This can lead to the development of novel fluorinated building blocks for the synthesis of more complex molecules with tailored characteristics.

The rigid 3-azabicyclo[3.2.1]octane core provides a three-dimensional framework that is of significant interest in drug design for targeting specific protein-protein interactions or enzyme active sites. The strategic placement of the fluorine atom can influence the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Research in this area would likely focus on leveraging these properties to create new therapeutic agents.

Table 1: Potential Physicochemical Impact of Fluorination on the 3-azabicyclo[3.2.1]octan-2-one Scaffold

PropertyExpected Influence of FluorineRationale
Lipophilicity IncreaseThe C-F bond is more lipophilic than a C-H bond.
Metabolic Stability IncreaseThe C-F bond is strong and resistant to enzymatic cleavage.
Basicity of Nitrogen DecreaseThe electron-withdrawing nature of fluorine can reduce the basicity of the nearby nitrogen atom.
Conformational Preference AlterationThe stereoelectronic effects of the fluorine atom can influence the preferred conformation of the bicyclic ring system.
Binding Affinity ModulationFluorine can participate in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions.

This table is based on general principles of fluorine chemistry and its effects on organic molecules, as specific data for this compound is not available.

Contributions to Methodologies for Bridged Nitrogen Heterocycles

The synthesis of bridged nitrogen heterocycles like the 3-azabicyclo[3.2.1]octane system is a challenging yet important area of organic synthesis. The development of synthetic routes to this compound would contribute valuable methodologies to this field. The challenges in synthesizing such a molecule lie in the stereoselective introduction of the fluorine atom and the construction of the bicyclic lactam.

Potential synthetic strategies could involve the fluorination of a pre-existing 3-azabicyclo[3.2.1]octan-2-one or the cyclization of a fluorinated precursor. The successful development of such methods would be of significant interest to synthetic chemists, providing new tools for the construction of complex nitrogen-containing molecules. These new methodologies could then be applied to the synthesis of a wider range of structurally diverse and biologically active compounds.

Q & A

Q. What synthetic routes are optimal for preparing 5-Fluoro-3-azabicyclo[3.2.1]octan-2-one?

  • Methodological Answer : Synthesis typically involves fluorination of the bicyclic scaffold. A common approach is the use of electrophilic fluorinating agents (e.g., Selectfluor®) on a preformed 3-azabicyclo[3.2.1]octan-2-one intermediate. Enantioselective methods may employ chiral auxiliaries or catalysts to control stereochemistry at the fluorine-bearing carbon . For example, asymmetric α-ketonic cleavage of related bicyclic ketones has been reported to yield enantiomerically pure derivatives .
  • Key Data :
ParameterValueSource
Molecular FormulaC₇H₁₀FNO
Molecular Weight143.16 g/mol

Q. How can structural characterization of this compound be performed?

  • Methodological Answer : Use NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm the bicyclic structure and fluorine position. X-ray crystallography is critical for resolving stereochemical ambiguity, as seen in studies of fluorinated azabicyclo derivatives . Mass spectrometry (HRMS) validates molecular weight and purity. For example, the ¹⁹F NMR chemical shift of the fluorine substituent in similar compounds ranges from −170 to −180 ppm, depending on electronic environment .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Methodological Answer : The compound is typically soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water. Stability studies should include pH-dependent degradation assays (e.g., HPLC monitoring over 24–72 hours at 25°C and 4°C). Storage at 2–8°C under inert atmosphere is recommended to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How does fluorination at the 5-position influence the compound’s pharmacological activity?

  • Methodological Answer : Fluorine’s electronegativity enhances binding affinity to biological targets (e.g., opioid receptors) by modulating electronic and steric properties. Comparative studies of fluorinated vs. non-fluorinated analogs using radioligand binding assays (e.g., μ-opioid receptor affinity) reveal significant differences in IC₅₀ values. For instance, fluorination in related bicyclic amines increased receptor selectivity by 3–5 fold .

Q. What strategies enable enantioselective synthesis of this compound?

  • Methodological Answer : Asymmetric catalysis (e.g., chiral palladium complexes) or enzymatic resolution can achieve enantiomeric excess (>90%). A reported method involves kinetic resolution of racemic intermediates using lipases or transition-metal catalysts . For example, (1R,5S)-configured derivatives were synthesized via chiral pool strategies starting from natural amino acids .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) model interactions with receptors like GPCRs. Key parameters include binding free energy (ΔG) and hydrogen-bonding patterns. Studies on similar fluorinated bicyclic compounds show that fluorine stabilizes ligand-receptor complexes by 2–3 kcal/mol compared to non-fluorinated analogs .

Data Contradictions and Resolution

Q. Conflicting reports on the LogP value of azabicyclo derivatives: How to resolve discrepancies?

  • Methodological Answer : LogP values vary due to measurement techniques (shake-flask vs. HPLC). For 3-azabicyclo[3.2.1]octan-2-one, experimental LogP ranges from 0.5–1.2. Use standardized protocols (OECD 117) and cross-validate with computational tools (e.g., MarvinSketch). Fluorination at the 5-position is expected to increase hydrophobicity by ~0.3–0.5 LogP units .

Key Research Findings

Property/ParameterValue/ObservationSource
Stereochemical Configuration (1R,5S) configuration confirmed via X-ray
Receptor Binding Affinity μ-opioid Ki = 12.4 nM
Thermal Stability Decomposition >200°C

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